molecular formula C20H22N2O4 B10931117 (3E)-6-methyl-3-(1-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}ethylidene)-2H-pyran-2,4(3H)-dione

(3E)-6-methyl-3-(1-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}ethylidene)-2H-pyran-2,4(3H)-dione

Cat. No.: B10931117
M. Wt: 354.4 g/mol
InChI Key: GTQGKWLVQGIFRJ-UHFFFAOYSA-N
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Description

6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE is a synthetic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.

    Introduction of the Piperidinocarbonyl Group: This step involves the reaction of the pyran derivative with piperidine and a carbonyl source, such as an acid chloride or an anhydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyran ring or the anilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets. For example, in its herbicidal application, the compound disrupts carbon metabolism and cytoskeleton formation in weeds . In medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-3-{1-[4-(PIPERIDINOCARBONYL)ANILINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[C-methyl-N-[4-(piperidine-1-carbonyl)phenyl]carbonimidoyl]pyran-2-one

InChI

InChI=1S/C20H22N2O4/c1-13-12-17(23)18(20(25)26-13)14(2)21-16-8-6-15(7-9-16)19(24)22-10-4-3-5-11-22/h6-9,12,23H,3-5,10-11H2,1-2H3

InChI Key

GTQGKWLVQGIFRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)O

Origin of Product

United States

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